molecular formula C15H11IN2O2S B251656 3-iodo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

3-iodo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No. B251656
M. Wt: 410.2 g/mol
InChI Key: ZSPRXEIMTIOTOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-iodo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide, also known as IBTMBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 3-iodo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways in the body. For example, it has been found to inhibit the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
3-iodo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in various tissues, indicating its potent antioxidant activity. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis, suggesting its potential as an anti-tumor agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-iodo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is its wide range of biological activities, which makes it a promising candidate for scientific research. However, its relatively high cost and low availability may limit its use in certain experiments. Additionally, its potential toxicity and side effects need to be carefully evaluated before its use in clinical trials.

Future Directions

There are several future directions for the research on 3-iodo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide. One potential area of interest is its use as a potential therapeutic agent for Alzheimer's disease. Its potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase makes it a promising candidate for the development of novel drugs for the treatment of this debilitating disease. Another potential area of interest is its use as an anti-inflammatory agent for the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, its potential as an anti-tumor agent for the treatment of various types of cancer warrants further investigation.

Synthesis Methods

The synthesis of 3-iodo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide involves the reaction of 6-methoxy-2-aminobenzothiazole with 3-iodobenzoic acid in the presence of a coupling agent such as N-ethyl-N'-dimethylaminopropylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.

Scientific Research Applications

3-iodo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been found to possess potent inhibitory activity against certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.

properties

Molecular Formula

C15H11IN2O2S

Molecular Weight

410.2 g/mol

IUPAC Name

3-iodo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C15H11IN2O2S/c1-20-11-5-6-12-13(8-11)21-15(17-12)18-14(19)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,17,18,19)

InChI Key

ZSPRXEIMTIOTOP-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)I

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)I

Origin of Product

United States

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